![molecular formula C13H14LiNO2 B2938674 Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate CAS No. 2137536-42-4](/img/structure/B2938674.png)
Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate
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Overview
Description
Spiro compounds, such as the one you mentioned, are a type of organic compound that are characterized by their unique structure, which involves two rings sharing a single atom . They have been used in various applications, including the development of hole-transporting materials for efficient planar perovskite solar cells .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned were not found, spiro compounds are generally synthesized through various methods, including ring-closing metathesis and [2+2] cycloadditions .Molecular Structure Analysis
The molecular structure of spiro compounds is unique, with two rings sharing a single atom . This structure can influence the properties of the compound, including its reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can vary widely depending on the specific compound and conditions. For example, some spiro compounds have been used as hole-transporting materials in solar cells, indicating that they can participate in electron transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Spiro compounds, for example, can exhibit unique optical and electronic properties due to their structure .Scientific Research Applications
Perovskite Solar Cells
This compound has been utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . The spiro[3.3]heptane core is advantageous due to its rigid structure and excellent thermal stability , which are critical for the performance and longevity of PSCs . The incorporation of the lithium ion and pyridinyl group may enhance the charge transport properties , leading to improved power conversion efficiencies .
Antimicrobial and Antiviral Research
The pyridine moiety, present in the compound, is known for its antimicrobial and antiviral activities . Research has shown that pyridine derivatives can interact with specific proteins, influencing their antimicrobial and antiviral selectivity . This compound could be a potential candidate for developing new treatments against microbial and viral infections.
Mechanism of Action
Target of Action
The primary target of Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate, also known as SDF-OMeTAD, is the hole-transporting material (HTM) in perovskite solar cells . The HTM is responsible for promoting the rate of hole transfer for the excited perovskite .
Mode of Action
SDF-OMeTAD interacts with its target by facilitating the transport of holes (positive charge carriers) from the perovskite layer to the electrode in solar cells . This interaction results in a low recombination rate and efficient charge transport, thereby improving the performance of the device .
Biochemical Pathways
The action of SDF-OMeTAD affects the charge transport pathway in perovskite solar cells . By efficiently transporting holes, it reduces the recombination rate of charge carriers, leading to improved power conversion efficiency .
Result of Action
The result of SDF-OMeTAD’s action is an improved power conversion efficiency in perovskite solar cells . Specifically, solar cells using SDF-OMeTAD have achieved a competitive power conversion efficiency of 13.01% with an open-circuit voltage of 1.10 V under 100 mW cm −2 AM 1.5G solar illumination .
Action Environment
The action, efficacy, and stability of SDF-OMeTAD can be influenced by various environmental factors. For instance, the temperature during the synthesis of SDF-OMeTAD can affect its properties and performance . .
Future Directions
properties
IUPAC Name |
lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.Li/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12;/h2-3,6-7H,1,4-5,8-9H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGUMAVFMYOGGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate |
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